2,3-Dihydro-5,6-dimethyl-1,4-dithiin

Heterocyclic chemistry Carbene insertion Ring expansion

2,3-Dihydro-5,6-dimethyl-1,4-dithiin (CAS 22796-26-5) is a six-membered heterocyclic organosulfur compound (C₆H₁₀S₂, MW 146.27) bearing two ring sulfur atoms in the 1,4-positions and methyl substituents at the 5,6-positions of the α,β-unsaturated bond. Its EINECS number is 245-225-7, and it is listed on the Canadian Domestic Substances List as having been assessed under CEPA and found not to meet the criteria under subsection 73(1).

Molecular Formula C6H10S2
Molecular Weight 146.3 g/mol
CAS No. 22796-26-5
Cat. No. B13741662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-5,6-dimethyl-1,4-dithiin
CAS22796-26-5
Molecular FormulaC6H10S2
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESCC1=C(SCCS1)C
InChIInChI=1S/C6H10S2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3
InChIKeyFAYLFGHUYPPDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-5,6-dimethyl-1,4-dithiin (CAS 22796-26-5): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Status


2,3-Dihydro-5,6-dimethyl-1,4-dithiin (CAS 22796-26-5) is a six-membered heterocyclic organosulfur compound (C₆H₁₀S₂, MW 146.27) bearing two ring sulfur atoms in the 1,4-positions and methyl substituents at the 5,6-positions of the α,β-unsaturated bond . Its EINECS number is 245-225-7, and it is listed on the Canadian Domestic Substances List as having been assessed under CEPA and found not to meet the criteria under subsection 73(1) [1]. Key computed physicochemical properties include a density of 1.086 g/cm³, boiling point of 228.3 °C at 760 mmHg, refractive index of 1.563, vapor pressure of 0.112 mmHg at 25 °C, and a LogP of approximately 3.29 (ACD/LogP) [2]. This compound serves as the critical penultimate intermediate in the industrial synthesis of dimethipin (CAS 55290-64-7), the commercial plant growth regulant and harvest-aid defoliant [3].

Why 2,3-Dihydro-5,6-dimethyl-1,4-dithiin Cannot Be Substituted by Other In-Class Organosulfur Heterocycles


Within the dihydro-1,4-dithiin compound class, substitution at the α,β-unsaturated bond exerts a controlling influence over chemical reactivity and biological selectivity [1]. As demonstrated by Chee et al. (2013), the reactivity of eight differently substituted dihydro-1,4-dithiin tetraoxides toward glutathione at pH 7.4 correlated strongly with cell growth inhibitory activity and DNA topoisomerase II inhibition—establishing that the number and type of ring substituents, not merely the dithiin scaffold, govern functional performance [1]. Moreover, Brewer & Znotins (1996) showed that 2,3-dihydro-5,6-dimethyl-1,4-dithiin follows a divergent reaction pathway with dichlorocarbene compared to its oxathiin analog (O-for-S replacement), producing a ring-expanded 1,4-dithiepin rather than a bicycloheptane adduct [2]. These findings jointly establish that neither generic dithiins, oxathiins, nor differently substituted dithiin analogs can be considered interchangeable with the 5,6-dimethyl-1,4-dithiin specifically for synthetic or biological applications.

Quantitative Differentiation Evidence for 2,3-Dihydro-5,6-dimethyl-1,4-dithiin vs. Closest Analogs


Divergent Carbene Reactivity: 1,4-Dithiin vs. 1,4-Oxathiin Ring Expansion vs. Bicycloheptane Formation

When reacted with dichlorocarbene (generated from ethyl trichloroacetate and sodium ethoxide), 2,3-dihydro-5,6-dimethyl-1,4-dithiin undergoes a fundamentally different reaction manifold compared to its direct oxathiin analog. The oxathiin (2,3-dihydro-5,6-dimethyl-1,4-oxathiin) yields 7,7-dichloro-1,6-dimethyl-2-oxa-5-thiabicyclo[4,1,0]heptane via [2+1] cycloaddition across the double bond, whereas the dithiin produces 6-chloro-2,3-dihydro-7-methyl-5-methylene-5(H)-1,4-dithiepin through a ring-expansion pathway [1]. This is a qualitative product-divergence, not merely a rate difference: the O/S heteroatom substitution entirely alters the reaction outcome.

Heterocyclic chemistry Carbene insertion Ring expansion Synthetic methodology

Dimethipin Synthetic Gateway: Exclusive Precursor Relationship and Physicochemical Differentiation from the Commercial Product

2,3-Dihydro-5,6-dimethyl-1,4-dithiin is the direct and established penultimate intermediate in the industrial synthesis of dimethipin (CAS 55290-64-7), the commercial plant growth regulant and harvest-aid defoliant registered for use on cotton, potatoes, rice, oilseed rape, flax, and sunflowers [1][2]. Oxidation with hydrogen peroxide converts the dithiin to the 1,1,4,4-tetraoxide (dimethipin) [1]. Crucially, the precursor and product are physicochemically distinct: the dithiin has a LogP of ~3.29 and density of 1.086 g/cm³, whereas dimethipin has a LogP of ~2.24 and density of 1.59 g/cm³ [3][4]. These differences affect handling, solvent compatibility, and chromatographic behavior.

Agrochemical synthesis Plant growth regulant Oxidation intermediate Process chemistry

Substitution-Dependent Biological Reactivity: Dimethyl-Substituted Dithiin Tetraoxide as Most Reactive in Class

In a systematic study of eight dihydro-1,4-dithiin tetraoxides with varying substitution patterns at the α,β-unsaturated bond, Chee et al. (2013) demonstrated that the tetramethyl-substituted dithiin tetraoxide (four methyl groups) was the most reactive toward glutathione (GSH) at pH 7.4 [1]. Glutathione reactivity correlated strongly with cell growth inhibitory activity and DNA topoisomerase II inhibition across the series [1]. Although the study evaluated tetraoxide derivatives rather than the reduced dithiin itself, the SAR findings establish that dimethyl substitution at the 5,6-positions (as in the target compound) provides a specific reactivity profile that is distinct from mono-methyl, unsubstituted, or phenyl-substituted congeners [1]. The 5,6-dimethyl dithiin is the direct reduced precursor to the highly active tetramethyl-substituted tetraoxide.

QSAR Glutathione reactivity Topoisomerase II inhibition Dithiin tetraoxide SAR

Established Reverse-Phase HPLC Analytical Method with Defined Retention on Newcrom R1 Column

A validated reverse-phase HPLC method has been reported for 2,3-dihydro-5,6-dimethyl-1,4-dithiin using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (formic acid substitutable for MS-compatible applications) [1]. The method is specified as scalable for preparative separation and suitable for pharmacokinetic studies [1]. While analogous methods exist for the oxidized product dimethipin on the same Newcrom R1 stationary phase, the chromatographic retention behavior differs substantially due to the LogP differential of approximately 1 unit between the dithiin (LogP ~3.29) and dimethipin (LogP ~2.24) [2]. This analytical differentiation is practically relevant for purity assessment and reaction monitoring during dimethipin synthesis, where both precursor and product must be resolved.

Analytical chemistry HPLC method Quality control Chromatographic separation

Reduced-Sulfur Dithiin vs. Tetroxide: Physicochemical Property Differentiation for Formulation and Handling

The target compound (2,3-dihydro-5,6-dimethyl-1,4-dithiin) differs fundamentally from its fully oxidized commercial derivative dimethipin across multiple physicochemical dimensions relevant to handling, formulation, and storage. The dithiin is a liquid at ambient temperature (BP 228.3 °C, no melting point reported) with a vapor pressure of 0.112 mmHg at 25 °C, while dimethipin is a crystalline solid (MP 167–169 °C) with a vapor pressure of 3.83 × 10⁻⁷ mmHg [1][2]. The dithiin has a refractive index of 1.563 versus 1.522 for dimethipin . The LogP differential of ~1.05 units indicates substantially greater lipophilicity for the dithiin, which affects solvent partitioning behavior, membrane permeability in biological assays, and extraction efficiency in sample preparation [3].

Physicochemical properties Formulation science Solubility Process safety

Patent-Documented Utility as Essential Intermediate for Herbicidal and Antimicrobial Dithiin Tetroxide Compositions

Multiple Uniroyal patents (US 3,997,323; US 4,276,422; US 4,004,018) explicitly identify 2,3-dihydro-5,6-dimethyl-1,4-dithiin as the precursor to 2,3-dihydro-5,6-dimethyl-1,4-dithiin 1,1,4,4-tetroxide, which is claimed as a pre- and post-emergent herbicide, aquatic herbicide, algicide, harvest-aid defoliant/desiccant for cotton and potatoes, and antimicrobial agent effective against fungi such as Pythium sp. and Rhizoctonia solani [1][2][3]. The dimethyl-substitution pattern (R₁=R₂=CH₃ on the α,β-bond) is specifically enumerated among the preferred embodiments across these patents, distinguishing it from other substitution patterns (H, phenyl, mixed alkyl) that exhibit different activity spectra [3]. While the biological activity data in these patents pertain to the tetroxide oxidation state, the dithiin is the non-optional synthetic gateway to that product.

Agrochemical patent Herbicide intermediate Antimicrobial dithiin Process patent

Procurement-Relevant Application Scenarios for 2,3-Dihydro-5,6-dimethyl-1,4-dithiin (CAS 22796-26-5)


Dimethipin Agrochemical Manufacturing: Non-Optional Penultimate Intermediate

The primary industrial application of 2,3-dihydro-5,6-dimethyl-1,4-dithiin is as the direct precursor to dimethipin (Harvade), a globally registered harvest-aid defoliant and desiccant used on cotton, potatoes, oilseed rape, rice, flax, and sunflowers [1]. The synthesis proceeds via hydrogen peroxide oxidation of the dithiin to the 1,1,4,4-tetraoxide [2]. Procurement of the dithiin in adequate purity (≥98%) is essential for dimethipin manufacturers; no alternative synthetic route to dimethipin that bypasses this intermediate has been documented in the patent or primary literature . The physicochemical differentiation between precursor and product (ΔLogP ≈ +1.05, ΔDensity ≈ −0.50 g/cm³) necessitates distinct handling, storage, and analytical procedures at each process stage .

Heterocyclic Building Block for 1,4-Dithiepin and Ring-Expanded Sulfur Heterocycle Synthesis

As demonstrated by Brewer & Znotins (1996), 2,3-dihydro-5,6-dimethyl-1,4-dithiin reacts with dichlorocarbene to yield a 1,4-dithiepin product via a ring-expansion pathway, whereas the corresponding oxathiin analog follows a bicycloheptane-forming [2+1] cycloaddition [1]. This divergent reactivity positions the dithiin as a specific building block for accessing seven-membered sulfur heterocycles (dithiepins), a scaffold class distinct from the products obtainable from oxathiin or other monothio-heterocycle precursors. For medicinal chemistry and agrochemical discovery programs exploring sulfur-containing ring systems, this compound offers synthetic access that cannot be replicated by O-containing or mixed O/S analogs.

Structure-Activity Relationship Studies on Dithiin-Derived Bioactive Tetraoxides

The systematic SAR study by Chee et al. (2013) established that dihydro-1,4-dithiin tetraoxide reactivity toward glutathione—and consequently cell growth inhibition and topoisomerase II inhibition—is controlled by the type and number of substituents at the α,β-unsaturated bond [1]. The 5,6-dimethyl substitution pattern on the dithiin precursor directly determines the substitution pattern of the derived tetraoxide. For academic and industrial groups investigating dithiin-based bioactive molecules (including hGAL-1 receptor antagonists, where dithiin tetraoxides showed IC₅₀ values of 190–2700 nM [2]), procurement of the correctly substituted dithiin precursor is a prerequisite for generating the biologically relevant tetraoxide congener with fidelity.

Analytical Reference Standard for HPLC Method Development and Reaction Monitoring in Dimethipin Process Chemistry

The availability of a published reverse-phase HPLC method (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase) for 2,3-dihydro-5,6-dimethyl-1,4-dithiin, combined with the ~1-unit LogP difference from dimethipin, enables baseline-resolved separation of precursor and product for in-process control [1]. The method is documented as suitable for preparative-scale impurity isolation and pharmacokinetic applications [1]. Procurement of the dithiin as a characterized reference standard supports analytical method validation, reaction endpoint determination, and purity specification setting in dimethipin manufacturing quality systems.

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